molecular formula C22H29N3O4 B2939356 2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide CAS No. 898420-24-1

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide

Cat. No. B2939356
CAS RN: 898420-24-1
M. Wt: 399.491
InChI Key: ZTUAIUFYGJVDLJ-UHFFFAOYSA-N
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Description

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide, also known as BOPP, is a novel compound that has shown potential in scientific research. BOPP has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

H1-Antihistamine and Mast Cell Stabilizing Properties

  • N-benzylpiperazino derivatives have been studied for their H1-antihistamine activity and ability to stabilize mast cells, which is relevant for their antianaphylactic activity in systems like the rat passive peritoneal anaphylaxis (PPA) system (Buckle, Rockell, Smith, & Spicer, 1986).

Potent T-Type Calcium Channel Blocker

  • N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective, brain-penetrating T-type calcium channel blockers, with compound ACT-709478 being highlighted as a clinical candidate (Bezençon et al., 2017).

Central Nervous System Receptor Affinity

  • Synthesis and transformation of (1-benzylpiperazin-2-yl)methanols, derived from (S)-serine, show potential interaction with σ1-receptors, which are significant for central nervous system receptor affinity (Beduerftig, Weigl, & Wünsch, 2001).

Histamine H4 Receptor Ligands

  • A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor have shown potential as anti-inflammatory agents and in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Pyrans and Pyrazoles

  • The synthesis of various pyrans and pyrazoles using silica-bonded N-propylpiperazine sodium N-propionate as a catalyst has been studied, showing efficiency in the preparation of these compounds under certain conditions (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Anticancer and Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Antiviral Activity

  • Pyran derivatives, such as 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones, have been studied for their conversion into various heterocyclic systems and evaluated for antiviral activity against viruses like HAV and HSV-1 (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide” is not available in the retrieved data .

properties

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h3-7,13,16H,2,8-12,14-15,17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUAIUFYGJVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide

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